5-Iodo-4-methyl-1h-indazole

Description

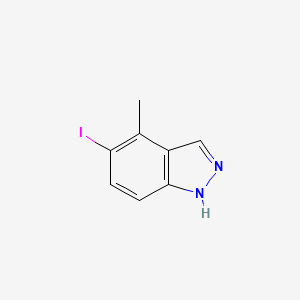

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEVJKIZALCPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Structural Insights of Indazole Derivatives

Molecular Docking Studies on Indazole Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as indazole derivatives, interact with the active sites of proteins.

Docking studies on various indazole derivatives have revealed key binding interactions that contribute to their biological activity. jocpr.comresearchgate.net For instance, studies on 1-trityl-5-azaindazole derivatives identified interactions with amino acid residues like LEU43, GLN109, and LYS140 in the Peripheral Benzodiazepine Receptor (PBR) protein. jocpr.comresearchgate.net Another investigation into novel indazole analogs showed that potent compounds formed strong interactions with residues such as Tyr248, Lys273, Val268, and Arg171. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, which collectively stabilize the ligand-protein complex. The specific nature of the substituents on the indazole ring plays a crucial role in determining the type and strength of these interactions. ajol.info

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. For a series of 3-amine/alkoxy substituted-azaindazoles, binding energies against the PBR receptor protein were found to range from -257.9 to -286.3 kcal/mol. jocpr.comresearchgate.net Similarly, docking of other indazole analogs yielded binding energies as high as -7.45 kcal/mol. researchgate.net These predicted affinities are crucial for prioritizing compounds for synthesis and further biological evaluation, helping to streamline the drug discovery process.

Table 1: Examples of Predicted Binding Affinities for Indazole Derivatives

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 3-amine/alkoxy substituted-azaindazoles | PBR | LEU43, GLN109, ILE141, LYS140 | -257.9 to -286.3 |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | GLN72, HIS73 | -359.2 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For indazole derivatives, 3D-QSAR models have been successfully developed to understand their potential as inhibitors of specific biological targets, such as Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models are built by aligning a set of indazole molecules with known activities and then using statistical methods like Partial Least Squares (PLS) to correlate variations in their 3D properties (e.g., steric and electrostatic fields) with variations in their inhibitory potency. nih.gov The statistical validity of these models is essential to ensure their predictive power for new, untested compounds. nih.gov

The primary benefit of 3D-QSAR analysis is the generation of contour maps that visualize the regions around the molecular scaffold where certain structural features are predicted to enhance or diminish biological activity. nih.gov For example, steric maps can indicate areas where bulky substituents are favored or disfavored, while electrostatic maps can show where positive or negative charges would be beneficial for activity. nih.gov This information provides a structural framework that guides the rational design of new indazole derivatives with improved potency by suggesting specific modifications to the core structure. nih.gov

Molecular Dynamics Simulations for Ligand Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are valuable for assessing the stability of a ligand within the binding site of a protein.

By simulating the ligand-protein complex over a period of nanoseconds, researchers can observe whether the initial binding pose predicted by docking is maintained. pensoft.net A study on indazole derivatives as HIF-1α inhibitors used MD simulations to confirm that the most potent compound remained stable in the active site of the protein. nih.gov This stability analysis provides a more dynamic and realistic picture of the binding event than static docking poses. The results from MD simulations, often combined with binding free energy calculations, can deepen the understanding of the interaction mechanism between a ligand and its target protein, providing crucial guidance for the design of new, more effective inhibitors. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Recent studies on various indazole derivatives have utilized DFT calculations to understand their physicochemical properties. For instance, DFT has been employed to study N-alkylation mechanisms and to explore the bioactive conformations of novel indazole-containing compounds researchgate.netnih.gov. These computational approaches are instrumental in rationalizing experimental observations and guiding the synthesis of new derivatives with desired characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties irjweb.comschrodinger.com.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized irjweb.com. DFT calculations are widely used to compute the energies of these frontier orbitals and the corresponding energy gap. For indazole derivatives, the nature and position of substituents on the bicyclic ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap researchgate.netnankai.edu.cn.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole | -6.20 | -0.85 | 5.35 |

| 4-Nitroindazole | -6.85 | -2.10 | 4.75 |

| 5-Aminoindazole (B92378) | -5.75 | -0.60 | 5.15 |

| 5-Iodo-4-methyl-1H-indazole (Estimated) | -6.10 | -0.95 | 5.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.

For heterocyclic compounds like indazole derivatives, MEP maps can reveal the most likely sites for intermolecular interactions, including hydrogen bonding. In a study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, the electrostatic properties were investigated to understand the influence of the fluorine and methyl substituents on the charge distribution rsc.org. Similarly, for 5-(4-chlorophenyl)-1H-tetrazole, the MEP map showed negative potential sites on the nitrogen atoms and positive potential around the hydrogen atoms, indicating the probable sites for electrophilic and nucleophilic interactions, respectively researchgate.net.

| Atomic Site | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| N1-H | Positive | Site for nucleophilic attack/hydrogen bond donor |

| N2 | Negative | Site for electrophilic attack/hydrogen bond acceptor |

| Iodine Atom | Slightly Positive (σ-hole) | Potential for halogen bonding |

| Aromatic Ring | Variable | Influenced by substituents |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions, including the functionalization of C-H bonds in heterocyclic compounds. By modeling the potential energy surface of a reaction, DFT can help identify transition states, intermediates, and the most energetically favorable reaction pathways. This information is crucial for understanding reaction outcomes and for designing more efficient synthetic routes.

The C-H functionalization of indazoles is a significant area of research for creating diverse derivatives with potential biological activities researchgate.netmdpi.com. DFT studies have provided valuable insights into the regioselectivity of these reactions. For example, calculations on pyrazolo[1,5-a]pyrimidine showed that the localization of the HOMO at the C3 position rendered it the most nucleophilic site, favoring electrophilic attack at this position mdpi.com.

In the context of indazole chemistry, DFT calculations have been used to rationalize the regioselectivity of N-alkylation, suggesting that a chelation mechanism can favor the formation of N¹-substituted products beilstein-journals.org. While specific mechanistic studies on the C-H functionalization of this compound are not detailed in the provided search results, it is plausible that the electronic effects of the iodo and methyl groups would influence the reactivity of the C-H bonds on both the pyrazole and benzene rings. DFT could be employed to predict the most likely sites for functionalization and to understand the underlying electronic factors governing this selectivity. For instance, the C3-H of the indazole ring is often a primary site for functionalization researchgate.net.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule, which corresponds to its lowest energy state, can significantly impact its physical, chemical, and biological properties. For substituted indazoles, the orientation of the substituents relative to the bicyclic ring system is of particular interest.

While the indazole ring itself is planar, the substituents can adopt various conformations. Computational methods, including DFT, are frequently used to perform conformational analyses by calculating the energies of different conformers. For example, in the study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, the preferred conformer was determined from RHF/6-31G* energies rsc.org.

Pharmacological and Biological Applications of Indazole Derivatives

Anticancer Activities and Mechanisms of Action of Indazole Derivatives

Research into the anticancer properties of the indazole class of compounds is extensive. Various derivatives have been shown to exert their effects through multiple mechanisms.

Antioxidant Properties of Indazole Derivatives

Some heterocyclic compounds, including certain indazole derivatives, have been investigated for their antioxidant properties. taylorandfrancis.com Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases. However, specific research evaluating the antioxidant potential of 5-Iodo-4-methyl-1h-indazole has not been found in the surveyed scientific literature.

Antimicrobial Activities (Antibacterial, Antifungal)

The indazole core is a structural motif found in various compounds investigated for their antimicrobial properties. nih.gov Different substitutions on the indazole ring have led to derivatives with activity against both bacteria and fungi. For instance, certain novel substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have demonstrated antibacterial efficacy against strains like S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com Similarly, other research has focused on synthesizing indazole derivatives with the aim of discovering new antibacterial and antifungal agents. researchgate.net However, no specific studies were identified that evaluated the antimicrobial effects of this compound.

Anti-inflammatory Effects

Indazole derivatives are well-represented in the field of anti-inflammatory research. taylorandfrancis.com The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which features an indazole structure, is a notable example. Research has shown that indazole itself and simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, can significantly inhibit inflammation in experimental models. nih.gov These effects are thought to be mediated through mechanisms that may involve the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Despite the known anti-inflammatory potential of the indazole class, specific research on the anti-inflammatory effects of this compound has not been reported.

Other Therapeutic Potentials of Indazole Derivatives

The versatility of the indazole scaffold has led to its exploration in a multitude of other therapeutic areas. pnrjournal.com

Anti-HIV Activity

The indazole nucleus is a recognized scaffold in the development of agents against the human immunodeficiency virus (HIV). nih.gov Specifically, indazole derivatives have been identified as HIV protease inhibitors. nih.gov Various synthetic programs have aimed to create novel indazole-containing molecules with potent anti-HIV activity. jmchemsci.com While the core structure is of interest, the specific activity of this compound in this context has not been characterized.

Antiarrhythmic Properties

Reviews of the pharmacological properties of indazole derivatives often list antiarrhythmic activity as a potential therapeutic application. nih.govnih.gov This suggests that the indazole structure has been considered in the design of compounds targeting cardiac arrhythmias. However, specific preclinical or clinical studies demonstrating and detailing the antiarrhythmic properties of any indazole derivative, including this compound, were not found in the available literature.

Enzyme Inhibition (e.g., IDO1, Carbonic Anhydrase)

The ability of indazole derivatives to inhibit various enzymes is a significant area of research.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial enzyme in immune regulation and a target in cancer immunotherapy. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov One such derivative showed an IC50 value of 0.74 μM for IDO1 inhibition in an enzymatic assay. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov While various heterocyclic sulfonamides are studied as CA inhibitors, specific indazole derivatives have also been investigated. For example, halogenated (bromo- and iodo-) derivatives of benzo[d]thiazole-sulfonamides have shown interesting inhibitory profiles against several human CA isoforms. doaj.org

Nitric Oxide Synthase (NOS): A study evaluating 36 different indazole derivatives found that many were effective inhibitors of neuronal and inducible nitric oxide synthases (nNOS and iNOS). nih.gov

There is no specific information available regarding the enzyme inhibitory activity of this compound.

Neurological Disorder Applications (e.g., 5-HT Receptors, Neurodegeneration)

Indazole derivatives are actively being investigated for their potential in treating neurological and neurodegenerative disorders. taylorandfrancis.commedchemexpress.cn The structural similarity of the indazole ring to neuroactive molecules makes it a promising scaffold. For instance, certain indazole derivatives have been explored as antagonists for serotonin (B10506) (5-HT) receptors, which are implicated in various central nervous system disorders. jmchemsci.com While the broader class of compounds holds promise, there is no specific research on this compound for neurological applications or its interaction with 5-HT receptors.

Glucokinase Activators for Anti-diabetic Potential

Indazole derivatives have emerged as a promising class of compounds in the search for novel anti-diabetic agents, particularly as glucokinase activators (GKAs). nih.govresearchgate.net Glucokinase (GK) is a crucial enzyme primarily found in the liver and pancreatic β-cells that plays a vital role in glucose homeostasis by acting as a "glucose sensor". researchgate.netnih.gov In the pancreas, GK activation triggers glucose-stimulated insulin (B600854) secretion, while in the liver, it promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and reduced hepatic glucose output. nih.govnih.gov Consequently, pharmacological activation of glucokinase is considered an attractive therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM). researchgate.net

Researchers have successfully identified and optimized novel indazole-based activators. nih.gov Structure-based drug design and scaffold morphing approaches have led to the discovery of 1,4-disubstituted indazole series as a potent class of allosteric GKAs. nih.govsunyempire.edu These compounds have demonstrated efficacy in both enzymatic and cellular assays, validating the indazole scaffold as a key pharmacophore for glucokinase activation. nih.gov The development of these activators represents a significant step towards new therapeutic options for individuals with T2DM. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis of Indazole Derivatives with Specific Substituents

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Halogenation (e.g., Iodine) on Bioactivity

Halogenation is a common and impactful strategy in medicinal chemistry to modulate the bioactivity of a lead compound. nih.govrsc.org Introducing halogen atoms, such as iodine, onto the indazole scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with its biological target. rsc.orgsci-hub.se Halogenated indazoles are frequently used as key intermediates in the synthesis of more complex derivatives due to their utility in cross-coupling reactions. chim.itnih.gov

Specifically, the introduction of an iodine atom can lead to several effects:

Enhanced Binding Affinity: The iodine atom can form halogen bonds, which are non-covalent interactions with protein residues in the target's binding pocket, potentially increasing the compound's potency. nih.gov

Increased Lipophilicity: Halogens can increase the molecule's fat-solubility, which may improve its ability to cross cell membranes and enhance its oral bioavailability. researchgate.net

Metabolic Stability: Strategic placement of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

In the context of indazole derivatives, SAR studies have shown that halogen-containing compounds are often more active than those with other substituents. sci-hub.se For example, in one series of indazole derivatives studied for anti-inflammatory activity, halogenated compounds demonstrated superior potency. sci-hub.se The position of the halogen is also critical; for instance, substitution at the 4-position of a benzyl (B1604629) moiety attached to the indazole was found to be particularly effective. sci-hub.se

Impact of Methyl Groups on Pharmacological Profile

The introduction of methyl groups is another key tactic in drug design to fine-tune the pharmacological profile of a compound. A methyl group can influence a molecule's activity through several mechanisms:

Steric Effects: The size and shape of a methyl group can influence how the molecule fits into its target binding site, potentially improving selectivity and potency.

Metabolic Stability: Similar to halogens, methyl groups can shield adjacent parts of the molecule from metabolic enzymes, thus prolonging its duration of action.

SAR studies on various indazole series have highlighted the importance of methyl substitution. For instance, in a series of 1H-indazole derivatives, the presence of methyl groups at the 4 and 6 positions of an attached pyridone ring was crucial for inhibitory activity against certain enzymes. nih.gov This underscores that the strategic placement of even small alkyl groups like methyl can have a profound impact on the compound's biological function.

Synergistic Effects of Multiple Substituents

This modulation can affect:

pKa of the Indazole Ring: Changes in electron density can alter the acidity of the N-H proton, which influences the molecule's ionization state at physiological pH and its ability to form hydrogen bonds. caribjscitech.com

Binding Conformation: The combination of substituents can lock the molecule into a specific three-dimensional shape that is optimal for binding to the target protein.

SAR studies on disubstituted indazoles have shown that substituent groups at both the 4-position and 6-position play a crucial role in inhibitory activity against certain enzymes, indicating that multiple substitutions are key to optimizing potency. nih.gov Establishing SAR profiles for multiply-substituted scaffolds is essential for the rational design of potent and selective drug candidates. dundee.ac.uk

In Vitro and In Vivo Biological Evaluation Strategies for this compound

To assess the anti-diabetic potential of a compound like this compound, a multi-tiered evaluation process involving both in vitro (laboratory-based) and in vivo (animal model) studies is necessary.

In Vitro Evaluation: The initial screening of potential glucokinase activators typically involves a series of in vitro assays to determine their direct effect on the enzyme and on relevant cell types.

Enzymatic Assays: The primary test measures the direct activation of the glucokinase enzyme. This involves incubating recombinant human glucokinase with glucose and the test compound. The enzyme's activity is then quantified, often by measuring the production of glucose-6-phosphate. ekb.eg Tryptophan fluorescence measurements can also be used to study the conformational changes in the enzyme upon binding of the activator. scienceopen.com

Cell-Based Assays:

Hepatocyte Assays: Studies using isolated liver cells (hepatocytes) are conducted to measure the compound's ability to stimulate glycolysis and glycogen synthesis. nih.gov This confirms that the enzymatic activation translates to a functional effect in a relevant cell type.

Pancreatic Islet/β-cell Assays: Isolated pancreatic islets or insulin-secreting cell lines are used to assess the compound's ability to enhance glucose-stimulated insulin secretion (GSIS). nih.govwisdomlib.org

| Assay Type | Purpose | Key Measurement | Typical Model |

|---|---|---|---|

| Enzymatic Assay | Determine direct activation of glucokinase | Rate of glucose-6-phosphate production | Recombinant human glucokinase |

| Hepatocyte Assay | Evaluate effect on liver glucose metabolism | Glycogen synthesis, glycolysis rate | Isolated rat or human hepatocytes |

| Pancreatic Islet Assay | Assess impact on insulin secretion | Glucose-stimulated insulin secretion (GSIS) | Isolated rodent or human pancreatic islets |

Animal Models: A variety of animal models are used, including:

Chemically-Induced Models: Rats or mice treated with streptozotocin (B1681764) (STZ) or alloxan (B1665706) to induce diabetes by destroying pancreatic β-cells. wisdomlib.orgnih.gov

Genetic Models: Spontaneously diabetic models like the Goto-Kakizaki (GK) rat (a non-obese model) or the Zucker Diabetic Fatty (ZDF) rat and db/db mouse (obese, insulin-resistant models). nih.govijnrd.orglongdom.org

Diet-Induced Models: Animals fed a high-fat or high-fructose diet to induce insulin resistance and obesity. ekb.egijnrd.org

Efficacy Studies: The primary endpoint in these models is the compound's ability to control blood glucose levels.

Oral Glucose Tolerance Test (OGTT): This is a key test where animals are given an oral dose of the compound followed by a glucose challenge. Blood glucose levels are monitored over time to assess the drug's ability to improve glucose disposal. nih.govekb.egijnrd.org

Long-term Glycemic Control: Chronic administration studies measure effects on fasting blood glucose and glycated hemoglobin (HbA1c), which reflects long-term glucose control. ijnrd.org

| Evaluation Method | Purpose | Primary Endpoint(s) | Common Animal Models |

|---|---|---|---|

| Oral Glucose Tolerance Test (OGTT) | Assess acute improvement in glucose disposal | Blood glucose excursion after glucose challenge | STZ-induced diabetic rats, db/db mice, ZDF rats |

| Chronic Dosing Studies | Evaluate long-term efficacy | Fasting blood glucose, HbA1c levels | ZDF rats, Diet-induced obese mice |

| Pharmacokinetic (PK) Studies | Determine drug absorption, distribution, metabolism, and excretion | Half-life, oral bioavailability | Sprague-Dawley rats, C57BL/6 mice |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Highly Substituted Indazoles

The synthesis of the indazole core is well-established, with methods dating back to the work of Emil Fischer. nih.gov Modern organic synthesis has introduced a variety of strategies, including metal-catalyzed cross-coupling and C-H activation reactions, to create substituted indazoles. nih.govnih.gov However, the efficient and regioselective synthesis of polysubstituted indazoles, especially those with specific substitution patterns like 5-Iodo-4-methyl-1H-indazole, remains a challenge. pnrjournal.com

Future research should focus on developing more versatile and efficient synthetic methodologies. Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of substituents onto a pre-formed indazole scaffold would provide rapid access to a diverse library of analogs for biological screening. Techniques like transition-metal-catalyzed C-H functionalization could be pivotal. nih.gov

Flow Chemistry and Photochemistry: Integrating advanced technologies such as flow synthesis and photochemistry could accelerate the discovery and optimization of synthetic routes. nih.gov These methods can offer improved reaction control, scalability, and access to novel chemical space.

Green Synthesis: A growing emphasis on sustainability in chemical synthesis necessitates the development of more environmentally benign pathways, utilizing greener solvents and catalysts. nih.gov

The development of robust synthetic strategies is crucial, as access to a wide range of derivatives is a prerequisite for comprehensive structure-activity relationship (SAR) studies. mdpi.com

In-depth Mechanistic Studies of Biological Activities

Indazole derivatives are known to exert their biological effects through various mechanisms, most notably through the inhibition of protein kinases. nih.gov Marketed drugs like Pazopanib and Axitinib, which feature an indazole core, are multi-kinase inhibitors used in cancer therapy. nih.govrsc.org However, the precise molecular interactions and downstream signaling effects for many indazole compounds are not fully elucidated.

Future mechanistic studies should aim to:

Identify Novel Biological Targets: High-throughput screening of diverse indazole libraries against a wide panel of biological targets could uncover novel mechanisms of action beyond kinase inhibition. nih.gov

Elucidate Drug-Target Interactions: The use of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into how indazole derivatives bind to their protein targets. This information is invaluable for rational drug design.

Investigate Downstream Signaling Pathways: Once a target is identified, comprehensive studies are needed to understand how modulation of that target by an indazole compound affects cellular signaling cascades. For instance, studies on the indazole derivative W24 have shown it inhibits the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

A deeper understanding of the molecular mechanisms will enable the design of more selective and potent therapeutic agents with potentially fewer side effects.

Development of Targeted Therapies and Prodrug Strategies

The era of personalized medicine demands therapies that are highly specific for diseased cells, thereby minimizing damage to healthy tissues. The indazole scaffold is well-suited for the development of such targeted therapies. researchgate.net

Targeted Therapies: Many indazole derivatives have been developed as specific kinase inhibitors for the treatment of cancers characterized by the mutation of these kinases. nih.gov Future work should continue this trend, focusing on:

Inhibitors for Novel Kinase Targets: Identifying and targeting kinases that are newly implicated in disease.

Allosteric Inhibitors: Designing inhibitors that bind to sites other than the highly conserved ATP-binding pocket could lead to greater selectivity and overcome resistance mechanisms.

Prodrug Strategies: A significant challenge in drug development is achieving optimal physicochemical properties, such as solubility and bioavailability. nih.gov The prodrug approach, where an inactive derivative is converted to the active drug in the body, is a proven strategy to overcome these hurdles. nih.gov

Improving Solubility: Attaching polar moieties (e.g., phosphates, amino acids) to the indazole core can dramatically increase aqueous solubility.

Enhancing Permeability: Lipophilic groups can be appended to improve passage across cell membranes.

Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues, such as tumors, leading to targeted drug release.

Applying these strategies to promising but pharmacokinetically-challenged indazole compounds could be the key to translating their in vitro potency into in vivo efficacy.

Advanced Computational Modeling and AI-driven Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. researchgate.net For indazole-based drug design, computational methods are already widely used. nih.gov

Future directions in this area include:

Molecular Docking and Dynamics: These techniques are used to predict the binding mode and affinity of a ligand to its target protein. doi.org Advanced simulations can provide insights into the dynamic nature of these interactions, guiding the design of more potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets to identify novel scaffolds, predict biological activities and ADMET properties, and even propose synthetic routes. nih.gov Integrating these technologies will significantly accelerate the discovery of new indazole-based drugs. nih.gov

The synergy between computational modeling and experimental validation will be crucial for navigating the vast chemical space of substituted indazoles efficiently.

Investigation of ADMET Properties and Pharmacokinetic Profiles

A promising drug candidate must not only be potent but also possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). phcogj.com Many potential drugs fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity. phcogj.com

Systematic investigation of the ADMET properties of new indazole series is essential. This involves:

In Silico Prediction: Computational tools can provide early estimates of ADMET properties, helping to prioritize compounds for synthesis and experimental testing. nih.govbiotech-asia.org

In Vitro Assays: A battery of in vitro assays is used to measure key parameters such as metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition). mdpi.com

In Vivo Pharmacokinetics: Promising candidates are then evaluated in animal models to determine their pharmacokinetic profiles, including bioavailability, half-life, and tissue distribution. nih.govdntb.gov.ua

A thorough understanding of the ADMET and pharmacokinetic profiles of compounds like this compound and its derivatives is critical for their potential translation into clinical candidates.

Clinical Potential and Translational Research of Indazole-based Compounds

The ultimate goal of medicinal chemistry research is the development of new medicines that can improve human health. The indazole scaffold has already proven its clinical value, with several approved drugs and many more in clinical trials for a range of diseases, particularly cancer. researchgate.netnih.gov

The path from a promising lead compound to an approved drug is long and arduous, requiring extensive translational research. Key steps include:

Preclinical Development: This involves comprehensive efficacy and safety studies in animal models of disease.

Clinical Trials: Rigorous testing in humans is conducted in multiple phases to establish safety, determine optimal dosing, and confirm efficacy.

The broad biological activity of the indazole scaffold suggests that its therapeutic potential is far from exhausted. nih.gov Future research may uncover applications in new therapeutic areas, such as neurodegenerative and infectious diseases. nih.govrsc.org Continued investment in the exploration and development of novel indazole derivatives, including those based on the this compound template, holds significant promise for the future of medicine.

Q & A

Basic Question

- NMR : Analyze -NMR shifts for aromatic protons (δ 7.1–7.9 ppm) and methyl/iodo groups (δ 2.0–2.2 ppm for CH₃; no direct shift for I, but deshielding effects observed) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 890.21 [M+H⁺] for iodinated derivatives) .

- IR : Look for C-I stretches (500–600 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

How can computational methods predict the reactivity and thermochemistry of this compound?

Advanced Question

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) . Steps:

Geometry optimization : Use B3LYP/6-31G* for initial structures.

Thermochemical analysis : Calculate Gibbs free energy and enthalpy changes for iodination reactions.

Reactivity indices : Fukui functions identify electrophilic/nucleophilic sites for substitution.

Application : Predict regioselectivity in electrophilic substitution reactions (e.g., iodination at position 5).

How do researchers resolve contradictions in crystallographic or spectroscopic data for iodinated indazole derivatives?

Advanced Question

- Crystallography : Refine structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like iodine) . Address disorder by partitioning occupancy or applying restraints.

- Spectroscopic discrepancies : Compare experimental -NMR with DFT-calculated chemical shifts to identify misassignments. For example, para-substituted aromatic protons may show unexpected splitting due to iodine’s electronegativity .

Case Study : In this compound, iodine’s steric bulk may distort crystal packing, leading to atypical bond angles. Refinement with SHELXL’s TWIN/BASF commands can resolve such issues .

What strategies guide the design of this compound analogs with enhanced bioactivity?

Advanced Question

- Structure-activity relationship (SAR) : Replace iodine with bioisosteres (e.g., Br, CF₃) to modulate lipophilicity and binding affinity .

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilic reactivity .

- Pharmacophore modeling : Use docking studies to prioritize substituents that interact with target proteins (e.g., kinase ATP-binding pockets) .

Basic Question

- Chromatography : Use HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95%).

- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 59.44% calc. vs. 59.36% obs.) .

- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals for XRD .

Advanced Tip : Perform mass balance studies to account for iodine loss during purification.

What are the best practices for handling contradictions in literature data on indazole derivatives?

Advanced Question

-

Systematic review : Follow PRISMA guidelines for meta-analysis, prioritizing studies with detailed experimental protocols .

05 文献检索Literature search for meta-analysis02:58

-

Reproducibility : Replicate key reactions (e.g., iodination) under controlled conditions (e.g., inert atmosphere).

-

Data triangulation : Cross-validate NMR, MS, and XRD results across multiple studies .

Example : Conflicting melting points for this compound may arise from polymorphic forms. Use DSC to identify phase transitions .

How can researchers leverage structural analogs to infer properties of this compound?

Basic Question

- Thermodynamic data : Compare with 5-Chloro-4-methyl-1H-indazole (ΔHf ≈ -120 kcal/mol via DFT) to estimate stability .

- Solubility : Use Hansen solubility parameters from 5-Bromo analogs to select solvents for recrystallization .

Advanced Application : QSAR models trained on halogenated indazoles predict logP and pKa values for iodinated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.